trans-2-Chloromethylvinylboronic acid trans-2-Chloromethylvinylboronic acid
Brand Name: Vulcanchem
CAS No.: 215951-86-3
VCID: VC2211171
InChI: InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+
SMILES: B(C=CCCl)(O)O
Molecular Formula: C3H6BClO2
Molecular Weight: 120.34 g/mol

trans-2-Chloromethylvinylboronic acid

CAS No.: 215951-86-3

Cat. No.: VC2211171

Molecular Formula: C3H6BClO2

Molecular Weight: 120.34 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Chloromethylvinylboronic acid - 215951-86-3

Specification

CAS No. 215951-86-3
Molecular Formula C3H6BClO2
Molecular Weight 120.34 g/mol
IUPAC Name [(E)-3-chloroprop-1-enyl]boronic acid
Standard InChI InChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+
Standard InChI Key JMTGSXGIIONQHI-OWOJBTEDSA-N
Isomeric SMILES B(/C=C/CCl)(O)O
SMILES B(C=CCCl)(O)O
Canonical SMILES B(C=CCCl)(O)O

Introduction

Chemical Identity and Structural Properties

Fundamental Chemical Information

Trans-2-Chloromethylvinylboronic acid is characterized by the molecular formula C3H6BClO2 and has a molecular weight of 120.34 g/mol. The compound features a carbon-carbon double bond with trans stereochemistry, a boronic acid group, and a chloromethyl substituent. This specific geometric arrangement significantly influences its chemical behavior and applications.

Physical and Chemical Properties

The key properties of trans-2-Chloromethylvinylboronic acid are summarized in the following table:

PropertyValue
Molecular FormulaC3H6BClO2
Molecular Weight120.34 g/mol
CAS Number215951-86-3
IUPAC Name[(E)-3-chloroprop-1-enyl]boronic acid
InChIInChI=1S/C3H6BClO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+
InChI KeyJMTGSXGIIONQHI-OWOJBTEDSA-N
Canonical SMILESB(C=CCCl)(O)O
Isomeric SMILESB(/C=C/CCl)(O)O
Alternative CAS Number491879-29-9

Structural Characteristics

The trans configuration is a defining feature of this compound, distinguishing it from its cis isomer. The geometric arrangement affects steric hindrance and influences reactivity in various chemical transformations. The boronic acid group (B(OH)2) provides a reactive site for cross-coupling reactions, while the chloromethyl substituent offers opportunities for further functionalization through nucleophilic substitution reactions.

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of trans-2-Chloromethylvinylboronic acid typically involves palladium-catalyzed cross-coupling reactions, particularly variations of the Miyaura borylation. Key synthetic approaches include:

Palladium-Catalyzed Borylation

This approach utilizes palladium catalysts such as Pd(dppf)Cl2 with bis(pinacolato)diboron to introduce the boronic acid group to halogenated alkenes. The reaction proceeds under controlled conditions to ensure stereoselectivity, typically favoring the trans isomer.

Industrial Production Methods

In industrial settings, the synthesis is optimized for efficiency and scale. Key considerations include:

  • Catalyst selection and loading optimization to reduce costs

  • Solvent selection for environmental sustainability

  • Temperature control for stereoselectivity maintenance

  • Purification protocols for ensuring high-quality product recovery

Purification Techniques

Purification of trans-2-Chloromethylvinylboronic acid typically involves:

  • Column chromatography for laboratory-scale production

  • Recrystallization in non-polar solvents

  • HPLC analysis with C18 columns and UV detection at 254 nm for purity assessment

Chemical Reactivity Profile

Key Reaction Categories

Trans-2-Chloromethylvinylboronic acid demonstrates versatile reactivity across several reaction types:

Oxidation Reactions

The compound undergoes oxidation reactions with agents like hydrogen peroxide and potassium permanganate, forming corresponding oxidized products. These reactions are important for functional group transformations and can lead to valuable synthetic intermediates.

Reduction Reactions

Reduction reactions utilizing reagents such as lithium aluminum hydride and sodium borohydride convert the compound into different boronic derivatives with modified functional groups.

Substitution Reactions

Reaction TypeCatalyst SystemCoupling PartnerProduct ClassTypical Yield
Suzuki-MiyauraPd(OAc)2/SPhosAryl halidesArylvinyl compounds65-85%
HeckPd(PPh3)4AlkenesConjugated dienes60-80%
SonogashiraPd(PPh3)2Cl2/CuITerminal alkynesEnyne systems70-85%

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

Trans-2-Chloromethylvinylboronic acid serves as a crucial building block in constructing complex molecular architectures. Its utility stems from:

  • The ability to form carbon-carbon bonds through cross-coupling

  • Stereochemical control provided by the trans configuration

  • Functional group compatibility enabling sequential transformations

Palladium-Catalyzed Transformations

The compound facilitates palladium-catalyzed cross-coupling reactions that yield arylboronic esters, which serve as important intermediates in drug development. These reactions often employ optimized conditions, including:

  • Selection of appropriate ligands (e.g., SPhos, XPhos)

  • Base optimization (typically K2CO3 or Cs2CO3)

  • Solvent selection (THF/H2O mixtures are common)

Vinyl Boronate Synthesis

Trans-2-Chloromethylvinylboronic acid plays a key role in the preparation of vinyl boronates used for synthesizing allyl vinyl ethers and functionalized olefins. These transformations expand the synthetic utility of the compound beyond simple coupling reactions.

Heterocycle Formation

A notable application includes the efficient synthesis of highly substituted isoxazoles using this compound as a key intermediate. The synthesis involves:

  • Initial cross-coupling with appropriate partners

  • Cyclization to form the isoxazole ring

  • Subsequent functionalization to introduce desired substituents

Pharmaceutical Applications

Medicinal Chemistry Relevance

Trans-2-Chloromethylvinylboronic acid has demonstrated significant utility in medicinal chemistry, particularly in developing compounds with therapeutic potential.

Urotensin II Receptor Agonists Development

Research indicates that derivatives of this compound can be utilized to develop agonists for the urotensin II receptor, which plays a significant role in cardiovascular function. These applications are particularly relevant for conditions such as:

  • Hypertension

  • Heart failure

  • Vascular regulation disorders

Anticancer and Anti-inflammatory Applications

The compound serves as a precursor in synthesizing bioactive molecules that exhibit therapeutic properties, including:

  • Anti-inflammatory agents targeting specific inflammatory pathways

  • Potential anticancer compounds that interact with cellular targets

Materials Science Applications

Polymer Chemistry Contributions

In polymer science, trans-2-Chloromethylvinylboronic acid functions as a monomer for synthesizing boron-containing polymers with unique electronic properties suitable for advanced materials applications. Key polymer characteristics include:

  • Enhanced thermal stability

  • Tunable electronic properties

  • Functional group compatibility for post-polymerization modifications

Nanotechnology Applications

Derivatives of this compound have been explored for creating nanostructures with potential applications in drug delivery systems. These applications leverage:

  • The ability to form stable covalent bonds

  • Compatibility with biological systems

  • Potential for controlled release mechanisms

Carbon-Based Materials Development

Another application involves using derivatives to develop carbon-based materials with enhanced conductivity. These materials demonstrate potential in:

  • Electronic device components

  • Sensing applications

  • Energy storage systems

Mechanistic Insights

Molecular Interaction Mechanisms

The mechanism of action for trans-2-Chloromethylvinylboronic acid involves its interaction with molecular targets through its boronic acid group. This interaction occurs primarily through:

  • Lewis acid-base interactions

  • Potential covalent bond formation with suitable nucleophiles

  • Coordination to transition metals in catalytic systems

Structure-Activity Relationships

The reactivity of trans-2-Chloromethylvinylboronic acid is influenced by several structural features:

Structural FeatureEffect on ReactivityConsequence for Applications
Trans configurationReduced steric hindranceEnhanced coupling efficiency with palladium catalysts
Chloromethyl groupElectrophilic characterEnables further functionalization
Boronic acid moietyLewis acidityFacilitates cross-coupling reactions
Vinyl groupConjugation effectsInfluences electronic properties

Comparative Analysis with Related Compounds

Structural Analogues Comparison

To better understand the unique properties of trans-2-Chloromethylvinylboronic acid, a comparison with related compounds is valuable:

CompoundMolecular FormulaKey Structural DifferenceDistinctive ReactivityPrimary Applications
trans-2-Chloromethylvinylboronic acidC3H6BClO2Reference compoundBalanced nucleophilicity/electrophilicityCross-coupling, bioactive compound synthesis
trans-2-(4-Biphenyl)vinylboronic acidC14H13BO2Biphenyl vs. chloromethyl substituentEnhanced π-system interactionMaterials science, electronic applications
trans-2-Chloromethylvinylboronic acid pinacol esterC9H16BClO2Protected boronic acidIncreased stability, lipophilicityLong-term storage, non-polar reaction media
trans-1-Heptenylboronic acidC7H15BO2Extended alkyl chainIncreased lipophilicitySurfactant synthesis, lipid modifications

Reactivity Differences

The chloromethyl group in trans-2-Chloromethylvinylboronic acid provides unique reactivity compared to related vinylboronic acids:

  • Enhanced electrophilicity at the chloromethyl position

  • Potential for sequential transformations (cross-coupling followed by substitution)

  • Modified electronic properties affecting the vinyl moiety

Current Research Directions

Analytical Method Development

Research continues in developing improved methods for:

  • Structural elucidation using advanced NMR techniques

  • Stability assessment under various conditions

  • Purity determination through optimized HPLC protocols

Catalytic Efficiency Optimization

Ongoing studies focus on resolving contradictions in reported catalytic efficiencies by:

  • Standardizing ligand selection protocols

  • Developing moisture-resistant catalyst systems

  • Establishing reproducible reaction conditions

Bioactive Molecule Synthesis

Current research explores the role of trans-2-Chloromethylvinylboronic acid in synthesizing:

  • Kinase inhibitors through Suzuki couplings

  • Components for antibody-drug conjugates

  • Novel heterocyclic scaffolds with biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator